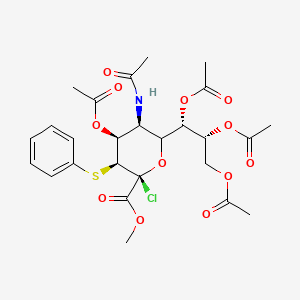

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-α-L-gluco-2-nonulopyranosonic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sialic acid derivatives often involves multi-step chemical processes including condensation, oxidation, and selective functional group transformations. For instance, Hasegawa et al. (1989) describe the synthesis of sialoglycoconjugate analogs, including steps like periodate oxidation and sodium borohydride reduction, which could be relevant to the synthesis of the target compound (Hasegawa, Ito, Ishida, & Kiso, 1989).

Molecular Structure Analysis

The structure of sialic acid derivatives, closely related to the target compound, has been studied through techniques like circular dichroism, as discussed by Keilich et al. (1975). Such studies provide insights into the stereochemical configuration and electronic properties of these molecules (Keilich, Brossmier, Eschenfelder, & Holmquist, 1975).

Chemical Reactions and Properties

Sialic acid derivatives, including those similar to the target compound, participate in a variety of chemical reactions, reflecting their reactive functional groups. The synthesis of glycosidase inhibitors by Moreno‐Vargas et al. (2003) demonstrates the reactivity of such compounds, which could be extrapolated to understand the chemical behavior of the target molecule (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Physical Properties Analysis

The physical properties of sialic acid derivatives, including solubility, melting points, and optical activity, can be inferred from studies like those conducted by Grugier et al. (2000), which detail the synthesis of C-glucopyranosyl nucleosides as chitin synthase inhibitors (Grugier, Xie, Duarte, & Valéry, 2000).

Scientific Research Applications

Phenolic Compounds and Their Applications

Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, have been extensively studied for their diverse biological and pharmacological effects. CGA, an abundant phenolic acid in the human diet, found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. Research suggests that CGA can regulate lipid and glucose metabolism, which may contribute to treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA, through modulation of nutrient metabolism including amino acids, glucose, and fatty acids, highlight its potential as a natural safeguard food additive and a candidate for reducing medicinal costs (Naveed et al., 2018).

Safety And Hazards

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge about its properties and behavior . For example, if a compound has promising therapeutic properties, future research might focus on optimizing its synthesis, improving its delivery to target tissues, and conducting clinical trials .

properties

IUPAC Name |

methyl (2S,3S,4S,5S)-5-acetamido-4-acetyloxy-2-chloro-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClNO12S/c1-13(29)28-20-22(21(38-16(4)32)19(37-15(3)31)12-36-14(2)30)40-26(27,25(34)35-6)24(23(20)39-17(5)33)41-18-10-8-7-9-11-18/h7-11,19-24H,12H2,1-6H3,(H,28,29)/t19-,20+,21-,22?,23+,24+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSUTGMKNMKAW-CSKOYBJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClNO12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46783738 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)

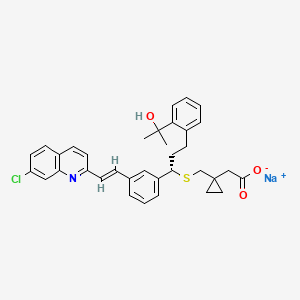

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)